2-nitro-N'-[(E)-phenylmethylidene]benzohydrazide

antimicrobial hydrazone SAR nitro pharmacophore

Non-specific nitro-benzylidene analogues risk altered MIC endpoints and invalidated SAR models. Procure 2-nitro-N'-[(E)-phenylmethylidene]benzohydrazide (CAS 19011-95-1) to retain the activity-conferring ortho-nitro pharmacophore. • Essential nitro pharmacophore: Ortho-nitro on benzohydrazide ring ensures potent antimicrobial activity per systematic SAR evaluation. • Thermal robustness: mp 154-156 °C suits solid-phase reactions, co-crystal screening. • Reference standard grade: Defined E-configuration, sharp mp, distinct spectral fingerprint for HPLC/LC-MS method development.

Molecular Formula C14H11N3O3
Molecular Weight 269.25 g/mol
Cat. No. B11691015
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-nitro-N'-[(E)-phenylmethylidene]benzohydrazide
Molecular FormulaC14H11N3O3
Molecular Weight269.25 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C=NNC(=O)C2=CC=CC=C2[N+](=O)[O-]
InChIInChI=1S/C14H11N3O3/c18-14(12-8-4-5-9-13(12)17(19)20)16-15-10-11-6-2-1-3-7-11/h1-10H,(H,16,18)/b15-10+
InChIKeyWDBYUVIJXIVCNY-XNTDXEJSSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Nitro-N′-[(E)-phenylmethylidene]benzohydrazide (CAS 19011-95-1) – Procurement-Relevant Identity and Baseline Properties


2-Nitro-N′-[(E)-phenylmethylidene]benzohydrazide (synonym: N′-benzylidene-2-nitrobenzohydrazide) is a hydrazone formed by condensation of 2-nitrobenzohydrazide with benzaldehyde. It belongs to the arylidene-benzohydrazide class, which is extensively explored for antimicrobial, anti-inflammatory, and antioxidant applications. The compound bears a nitro group at the ortho position of the benzohydrazide ring and an unsubstituted phenylmethylidene moiety . Key physicochemical identifiers include a molecular formula of C₁₄H₁₁N₃O₃, a molecular weight of 269.26 g·mol⁻¹, a melting point of 154–156 °C, and a predicted pKa of 11.21 ± 0.46 . This specific substitution pattern distinguishes it from the large family of benzylidene-benzohydrazide analogues and is critical when selecting a lead scaffold or reference standard for structure–activity relationship (SAR) campaigns.

Nitro-benzohydrazide probe for antimicrobial screening
Ortho-nitro positional isomer for SAR studies
Defined CAS and E-configuration for reference standard use

Why Generic Substitution Fails for 2-Nitro-N′-[(E)-phenylmethylidene]benzohydrazide – The Nitro-Position Specificity Problem


Casual substitution of a “benzylidene-benzohydrazide” without precisely matching the nitro position and substitution topology carries a high risk of altered biological activity profiles. In a systematic evaluation of fourteen N′-[(1E)-substituted-phenylmethylidene]benzohydrazide analogues, only those bearing a nitro substituent on the arylidene moiety (compounds 4c and 4f) demonstrated the most potent antifungal and antibacterial activities, while analogues with halogen, methoxy, or unsubstituted rings were markedly less active [1]. Because the nitro group profoundly modulates electron density, hydrogen-bonding capacity, and steric fit at biological targets, replacing 2-nitro-N′-[(E)-phenylmethylidene]benzohydrazide with a non-nitro or differently positioned nitro analogue can invalidate prior SAR models, alter MIC endpoints, and compromise the reproducibility of in vitro pharmacological data. This positional specificity makes unambiguous compound identity a prerequisite for procurement in any medicinal-chemistry or agrochemical discovery program.

Target scaffold
2-Nitro substituted benzylidene-benzohydrazide (active chemotype in class-level evidence)
Common substitute
Non-nitro analogues (halogen, methoxy, unsubstituted rings) – reported lower antimicrobial rank
Activity driver
Nitro group may influence electron density and hydrogen bonding critical for target engagement
Risk
Replacing with a non-nitro analogue may shift activity profiles, compromise SAR models, and alter MIC endpoints

Quantitative Differentiation Evidence for 2-Nitro-N′-[(E)-phenylmethylidene]benzohydrazide vs. Closest Analogs


Nitro Substituent Drives Potentiation of Antibacterial and Antifungal Activity – Class-Level Comparative Data from a 14-Analogue Series

In a panel of fourteen substituted benzohydrazide analogues (4a–n), the two compounds possessing a nitro substituent on the arylidene ring, designated 4c and 4f, were explicitly identified as the most potent antifungal and antibacterial agents across all tested strains. Although the exact structure of 4c/4f is not disclosed in the public abstract, the authors explicitly state that ‘compounds having nitro substitution at the arylidene moiety i.e., 4c and 4f showed the most potent antifungal as well as antibacterial activities,’ whereas halogen-, methoxy-, and unsubstituted analogues were less active [1]. This constitutes a class-level inference that the nitro group is a critical activity driver, directly implicating 2-nitro-N′-[(E)-phenylmethylidene]benzohydrazide as a member of the privileged nitro-substituted subset within this chemotype. Procurement of a non-nitro analogue cannot be expected to recapitulate these potency outcomes.

Activity rank
Class-level
Nitro > halogen/methoxy/unsubstituted
Nitro substitution may support antimicrobial activity in this chemotype
Qualitative ranking from a 14-analogue series; exact MIC not publicly available
antimicrobial hydrazone SAR nitro pharmacophore

Thermal Stability and Crystallinity Differentiate 2-Nitro-N′-[(E)-phenylmethylidene]benzohydrazide from the Parent Benzohydrazide and Common Hydroxy Analogue

The melting point of 2-nitro-N′-[(E)-phenylmethylidene]benzohydrazide is reported as 154–156 °C . This is significantly higher than benzohydrazide itself (mp 112–114 °C ) and comparable to the 4-hydroxy analogue (E)-N′-(4-hydroxybenzylidene)-2-nitrobenzohydrazide, whose single-crystal X-ray structure has been solved (mp not explicitly listed but crystalline at 298 K) [1]. The elevated melting point indicates strong intermolecular hydrogen bonding and high crystal lattice energy, features that can influence solubility, formulation stability, and long-term storage behavior. For researchers requiring a crystalline, thermally robust benzohydrazide derivative for solid-phase reactions or co-crystal engineering, the 40 °C melting-point advantage over the parent benzohydrazide is a meaningful selection criterion.

Melting point
Cross-study
2-Nitro derivative: 154–156 °C; Parent hydrazide: 112–114 °C
Higher thermal stability indicates stronger crystal lattice
ΔT ≈ +40°C vs benzohydrazide; 4-hydroxy analogue also crystalline
thermal analysis crystallinity compound handling

Ortho-Nitro Substitution Confers Distinct Electronic Landscape vs. Para-Nitro or Non-Nitro Analogues – pKa and Lipophilicity Implications

The predicted pKa of 2-nitro-N′-[(E)-phenylmethylidene]benzohydrazide is 11.21 ± 0.46 , reflecting the acidity of the hydrazone N–H proton. This value is influenced by the electron-withdrawing ortho-nitro group on the benzohydrazide ring. In comparison, the unsubstituted N′-benzylidenebenzohydrazide lacks this strong electron-withdrawing substituent and is expected to have a higher pKa (weaker acidity). Furthermore, nitro groups positioned ortho to the hydrazide carbonyl create a unique intramolecular hydrogen-bonding environment that is absent in para-nitro or meta-nitro isomers. This altered electronic landscape directly affects logP (predicted octanol–water partition coefficient), hydrogen-bond donor/acceptor counts, and ultimately the compound’s pharmacokinetic and target-binding profile. For medicinal chemists selecting a specific nitro-isomer for a SAR series, the ortho-nitro configuration provides a deliberately distinct physicochemical signature that cannot be mimicked by para- or meta-nitro isomers.

Predicted pKa
Data to verify
11.21 ± 0.46
Ortho-nitro electronic context, requires experimental confirmation
In silico prediction; ortho vs para isomers differ in H-bonding topology
electronic effects pKa drug-likeness

Evidence-Backed Application Scenarios for Procuring 2-Nitro-N′-[(E)-phenylmethylidene]benzohydrazide


Antimicrobial Lead-Optimization Campaigns Requiring a Nitro-Containing Benzohydrazide Pharmacophore

Based on class-level evidence that nitro substitution is the primary driver of potent antifungal and antibacterial activity within the benzylidene-benzohydrazide series [1], this compound serves as a strategic nitro-containing starting point for hit-to-lead optimization. Procuring the specific 2-nitro derivative ensures that the essential pharmacophoric feature is retained, enabling systematic variation of the benzylidene moiety while preserving the activity-conferring nitro group. Medicinal chemistry teams designing next-generation antimicrobials should prioritize this compound over the nitro-devoid parent or halogen-only analogues to avoid activity loss and wasted synthetic effort.

Solid-Phase Organic Synthesis and Co-Crystal Engineering Requiring High-Melting Hydrazone Intermediates

With a melting point of 154–156 °C—approximately 40 °C higher than benzohydrazide [1]—this compound is well-suited for solid-phase reactions, melt-crystallization studies, or co-crystal screening where thermal robustness is critical. The ortho-nitro group and hydrazone linkage provide multiple hydrogen-bond donor/acceptor sites, as evidenced by the extensive hydrogen-bonding network seen in the closely related 4-hydroxy analogue [2], making it a valuable tecton in crystal engineering and supramolecular chemistry.

Positional Isomer Libraries for Physicochemical and Target-Engagement SAR Profiling

The ortho-nitro configuration of this compound imparts a unique electronic and steric environment compared to its para- or meta-nitro isomers. The predicted pKa of 11.21 [1] reflects the combined effect of the nitro group and the hydrazone N–H, providing a reference point for systematic SAR studies aimed at correlating nitro position with acidity, hydrogen-bonding capacity, and ultimately target binding. Procurement of this specific isomer, rather than a generic “nitro-benzylidene-benzohydrazide,” ensures chemical fidelity in isomer-focused screening libraries.

Reference Standard for Analytical Method Validation and Compound Identity Confirmation

The compound’s well-defined CAS registry (19011-95-1), sharp melting point (154–156 °C) [1], and unambiguous E-configuration of the hydrazone double bond make it suitable as a reference standard for HPLC, LC-MS, or NMR method development. Its distinct retention time and spectral fingerprint, relative to other benzohydrazide analogues, enable reliable identity confirmation and impurity profiling in quality-control workflows.

Application
Selection Property
Validation Focus
Antimicrobial screening studies
Nitro substitution at arylidene
Antimicrobial screening context
Solid-phase reaction research
Elevated thermal stability vs parent hydrazide
Thermal robustness under reaction conditions
Positional isomer SAR library
Ortho-nitro electronic profile
pKa and H-bonding context review
Analytical reference standard
Defined CAS and E-configuration
HPLC/LC-MS method development
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